2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Description
2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a synthetic compound featuring a phthalimide-derived isoindole-1,3-dione core substituted with a nitro group at the 4-position. The molecule is esterified at the 3-position of a benzoic acid moiety with a 2-oxo-2-phenylethyl group. This structure combines aromaticity, electron-withdrawing nitro and dioxo groups, and a labile ester linkage, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
phenacyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-19(14-6-2-1-3-7-14)13-32-23(29)15-8-4-9-16(12-15)24-21(27)17-10-5-11-18(25(30)31)20(17)22(24)28/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJJNNMCWMPJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This intermediate can be synthesized through the nitration of 1,3-dioxoisoindoline followed by a Friedel-Crafts acylation reaction with benzoic acid.
The next step involves the esterification of the intermediate with 2-oxo-2-phenylethanol under acidic conditions, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures more precisely. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or carboxylic acids.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Ammonia or amines for amide formation, water or hydroxide ions for hydrolysis.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 2-oxo-2-phenylethyl 3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate.
Substitution: Corresponding amides or carboxylic acids.
Hydrolysis: 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and 2-oxo-2-phenylethanol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the nitro group and the dioxoisoindoline moiety suggests that it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science research.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate would depend on its specific application. In a biological context, it could act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Genotoxicity Profile
- Lower Genotoxicity than Hydroxyurea (HU): Analogs like C1–C6 (including C3) exhibit average micronucleated reticulocyte (MNRET) frequencies of <6/1,000 cells at doses up to 100 mg/kg, compared to HU’s 33.7/1,000 cells at the same dose . The target compound’s nitro and ester groups may further reduce genotoxicity by limiting reactive metabolite formation.
- Structural Determinants of Safety: Replacement of labile nitrate groups (in C1–C6) with stable esters (as in the target compound) could enhance metabolic stability while retaining low genotoxicity .
Pharmacological Activity
- SCD Therapeutics: Compounds C1–C6 function as nitric oxide (NO) donors, stimulating gamma globin synthesis to ameliorate SCD symptoms . The target compound’s ester linkage may modulate NO release kinetics compared to nitrate esters.
- Neurological Targets: CPPHA demonstrates isoindole-dione derivatives’ versatility, acting via novel allosteric sites on mGlu5 receptors . The target compound’s nitro group may confer distinct electronic properties for receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
